2,4-Octadien-1-ol, (2E,4Z)-
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Overview
Description
2,4-Octadien-1-ol, (2E,4Z)- is an organic compound with the molecular formula C8H14O It is a type of alcohol characterized by the presence of two double bonds in its carbon chain, specifically at the 2nd and 4th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Octadien-1-ol, (2E,4Z)- can be achieved through several methods. One common approach involves the use of alkyne metathesis, where an alkyne is converted into a diene through the action of a catalyst. Another method includes the reduction of 2,4-octadienal using a suitable reducing agent such as sodium borohydride.
Industrial Production Methods
In industrial settings, the production of 2,4-Octadien-1-ol, (2E,4Z)- often involves large-scale chemical reactions under controlled conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
2,4-Octadien-1-ol, (2E,4Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,4-octadienal.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products Formed
Oxidation: 2,4-Octadienal
Reduction: 2,4-Octadiene
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
2,4-Octadien-1-ol, (2E,4Z)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Octadien-1-ol, (2E,4Z)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors and enzymes, thereby modulating their activity. Its double bonds and hydroxyl group play crucial roles in its reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2,4-Octadienal: An aldehyde with similar structural features but different functional groups.
2,4-Octadiene: A hydrocarbon with double bonds at the same positions but lacking the hydroxyl group.
Uniqueness
2,4-Octadien-1-ol, (2E,4Z)- is unique due to its combination of double bonds and a hydroxyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H14O |
---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(2E,4Z)-octa-2,4-dien-1-ol |
InChI |
InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h4-7,9H,2-3,8H2,1H3/b5-4-,7-6+ |
InChI Key |
LMBAOEUOOJDUBP-SCFJQAPRSA-N |
Isomeric SMILES |
CCC/C=C\C=C\CO |
Canonical SMILES |
CCCC=CC=CCO |
Origin of Product |
United States |
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